3-(2,4-dimethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
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Description
3-(2,4-dimethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally similar to the one have been synthesized and evaluated for a range of biological activities. These include antimicrobial and antifungal effects, as well as anti-inflammatory and anticonvulsant properties. For example, novel azetidinones and thiazolidinones linked to an indole nucleus have demonstrated significant antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities (Saundane & Walmik, 2013). Additionally, compounds with a triazole ring have shown promising antifungal activity against Candida strains (Lima-Neto et al., 2012).
Anticonvulsant and Analgesic Activities
Research into compounds with similar structural features has also highlighted their potential in addressing neurological conditions. Specifically, derivatives with dimethoxyphenyl and azetidinone moieties have been identified as candidates with notable anticonvulsant and analgesic activities (Thirumurugan et al., 2006).
Antimicrobial and Antitubercular Activities
The synthesis of novel azetidin-2-one derivatives has been pursued to explore their antimicrobial and antitubercular potential. A range of novel trihydroxy benzamido azetidin-2-one derivatives demonstrated promising results against bacterial and fungal pathogens, highlighting the versatility of these compounds in drug discovery (Ilango & Arunkumar, 2011).
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-19-10-8-17(21(12-19)29-2)9-11-22(27)25-13-18(14-25)26-15-20(23-24-26)16-6-4-3-5-7-16/h3-8,10,12,15,18H,9,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYLSCRRDRGITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one |
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